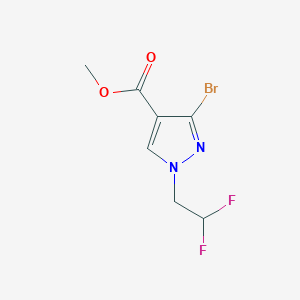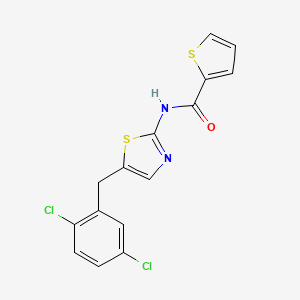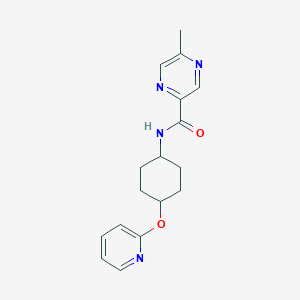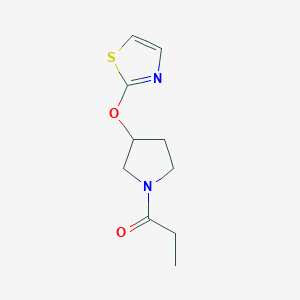
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole”, also known as “(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone”.
Antiviral Applications
Indole derivatives, including the compound , have shown significant antiviral activity. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory effects against influenza A and Coxsackie B viruses . The presence of the thiazole ring in the compound enhances its antiviral properties, making it a potential candidate for developing new antiviral drugs.
Anticancer Research
The compound’s structure, featuring both indole and thiazole rings, is of particular interest in anticancer research. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The thiazole moiety contributes to the compound’s cytotoxic effects, making it a promising candidate for the development of novel anticancer agents.
Antimicrobial Activity
Indole and thiazole derivatives are well-documented for their antimicrobial properties. The compound can be explored for its potential to combat bacterial and fungal infections. Thiazole-containing compounds, in particular, have been effective against a range of microbial pathogens . This makes the compound a valuable subject for research in developing new antimicrobial therapies.
Anti-inflammatory Effects
Research has shown that indole derivatives possess significant anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways can be leveraged to develop new anti-inflammatory drugs . The thiazole ring further enhances these effects, providing a dual mechanism of action that can be beneficial in treating inflammatory diseases.
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective effects. Indole derivatives have been studied for their role in protecting neurons from oxidative stress and neurodegeneration . The thiazole moiety can enhance these protective effects, making the compound a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antioxidant Properties
Both indole and thiazole derivatives are known for their antioxidant activities. The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage . This property makes it a potential candidate for research in diseases where oxidative stress plays a critical role, such as cardiovascular diseases and aging.
Antidiabetic Research
Indole derivatives have shown promise in managing diabetes by modulating glucose metabolism and improving insulin sensitivity . The compound’s structure, incorporating the thiazole ring, can enhance these effects, making it a potential candidate for developing new antidiabetic drugs.
Herbicidal Activity
The compound can also be explored for its herbicidal properties. Thiazole derivatives have been used in the development of herbicides due to their ability to inhibit plant growth . The indole moiety can further enhance these effects, making the compound a valuable subject for agricultural research.
特性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-3-2-10-6-14(18-13(10)7-11)15(20)19-8-12(9-19)22-16-17-4-5-23-16/h2-7,12,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRWQLQRGTFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)
![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)




![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)